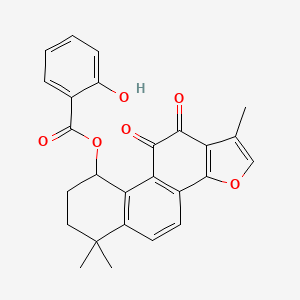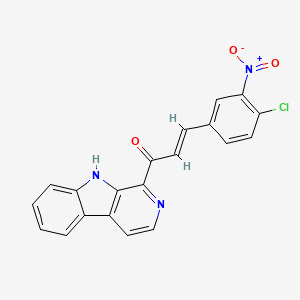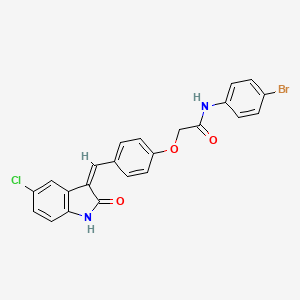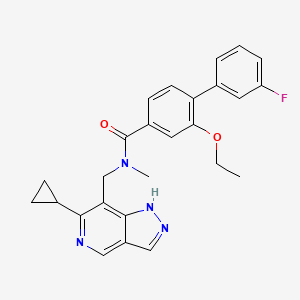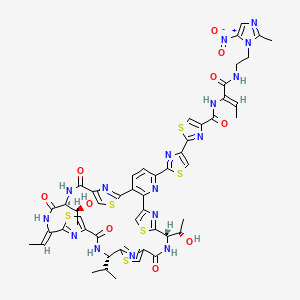
Antibacterial agent 159
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 159 is a potent antimicrobial compound known for its efficacy against a variety of bacterial infections, including those caused by drug-resistant strains. This compound has shown significant promise in treating infections such as impetigo and Clostridioides difficile infections, with minimal impact on beneficial gut microbiota .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 159 involves a series of chemical reactions, typically starting with the modification of known antibiotic structures to enhance their efficacy and circumvent bacterial resistance mechanisms . The process often includes steps such as halogenation, cyclization, and functional group modifications under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets stringent pharmaceutical standards. Key steps include the purification of intermediates and final products using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 159 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products:
Scientific Research Applications
Antibacterial agent 159 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antibacterial mechanisms and developing new antibiotics.
Biology: Employed in research on bacterial resistance and the development of novel antimicrobial strategies.
Medicine: Investigated for its potential in treating various bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of antibacterial agent 159 involves targeting bacterial cell wall synthesis and disrupting bacterial DNA processes. It binds to specific enzymes involved in cell wall synthesis, inhibiting their function and leading to cell lysis. Additionally, it interferes with bacterial DNA replication and transcription, preventing bacterial growth and proliferation .
Comparison with Similar Compounds
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis.
Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase, preventing DNA replication.
Vancomycin: Targets bacterial cell wall synthesis but is used primarily for Gram-positive bacteria.
Uniqueness: Antibacterial agent 159 stands out due to its broad-spectrum activity and effectiveness against drug-resistant strains. Unlike some antibiotics that have a narrow spectrum of activity, this compound is effective against a wide range of bacterial pathogens, making it a versatile and valuable addition to the arsenal of antimicrobial agents .
Properties
Molecular Formula |
C51H50N16O10S6 |
|---|---|
Molecular Weight |
1239.4 g/mol |
IUPAC Name |
2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1S)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[2-(2-methyl-5-nitroimidazol-1-yl)ethylamino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C51H50N16O10S6/c1-8-26(40(70)52-12-13-66-24(7)53-14-35(66)67(76)77)55-41(71)30-17-80-49(60-30)34-20-81-48(62-34)28-11-10-25-39(54-28)29-15-82-51(57-29)38(23(6)69)65-44(74)33-19-83-50(61-33)36(21(3)4)63-42(72)32-18-79-47(59-32)27(9-2)56-45(75)37(22(5)68)64-43(73)31-16-78-46(25)58-31/h8-11,14-23,36-38,68-69H,12-13H2,1-7H3,(H,52,70)(H,55,71)(H,56,75)(H,63,72)(H,64,73)(H,65,74)/b26-8-,27-9-/t22-,23-,36-,37-,38-/m0/s1 |
InChI Key |
QHOMZYOQMRPBSC-IDHJEGDNSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NCCN8C(=NC=C8[N+](=O)[O-])C)C9=NC(=CS9)C(=O)N[C@H](C(=O)N1)[C@H](C)O)[C@H](C)O)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCCN8C(=NC=C8[N+](=O)[O-])C)C9=NC(=CS9)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
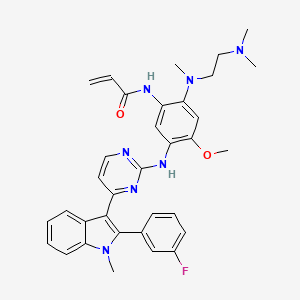
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)

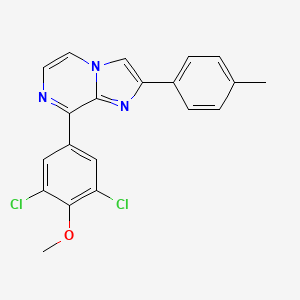
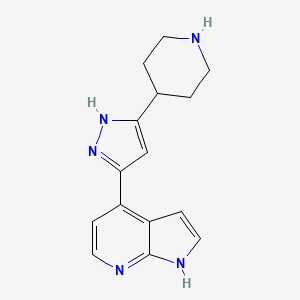
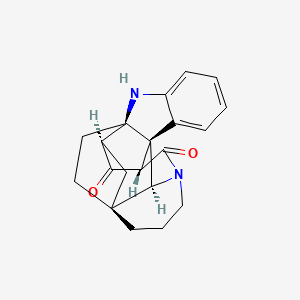
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
